withaphysalin N

Description

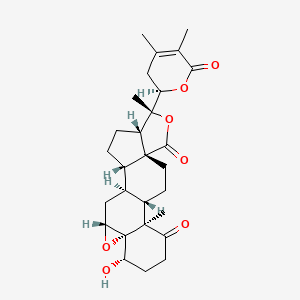

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H36O7 |

|---|---|

Molecular Weight |

484.6 g/mol |

IUPAC Name |

(1R,2S,5S,6R,9R,12S,13R,17S,18R,20R)-6-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-17-hydroxy-6,13-dimethyl-7,19-dioxahexacyclo[10.9.0.02,9.05,9.013,18.018,20]henicosane-8,14-dione |

InChI |

InChI=1S/C28H36O7/c1-13-11-21(33-23(31)14(13)2)26(4)18-6-5-17-15-12-22-28(34-22)20(30)8-7-19(29)25(28,3)16(15)9-10-27(17,18)24(32)35-26/h15-18,20-22,30H,5-12H2,1-4H3/t15-,16+,17+,18-,20+,21-,22-,25+,26-,27-,28-/m1/s1 |

InChI Key |

PGJRQHKPPYIVQE-BGDMQGTOSA-N |

Isomeric SMILES |

CC1=C(C(=O)O[C@H](C1)[C@]2([C@H]3CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@@H]6[C@]7([C@@]5(C(=O)CC[C@@H]7O)C)O6)C(=O)O2)C)C |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C2(C3CCC4C3(CCC5C4CC6C7(C5(C(=O)CCC7O)C)O6)C(=O)O2)C)C |

Synonyms |

el-(17S,20R,22R)-5 beta,6 beta:18,20-diepoxy-4 beta-hydroxy-1,18-dioxowitha-24-enolide withaphysalin N |

Origin of Product |

United States |

Natural Abundance and Botanical Origins of Withaphysalin N

Isolation from Specific Plant Species

Research has focused on identifying and isolating withaphysalin N from various botanical sources, confirming its natural occurrence in certain genera.

Acnistus arborescens as a Source

Acnistus arborescens, a plant species within the Solanaceae family, has been identified as a source of this compound. Studies have reported the isolation of this compound from the leaves of this plant. acs.orgnih.govibict.brufc.br For instance, research published in the Journal of Natural Products detailed the isolation of three withaphysalins, including this compound, from the leaves of Acnistus arborescens. acs.orgnih.gov The structural elucidation of these compounds was carried out using various spectroscopic techniques, including 1D and 2D NMR analysis. acs.orgnih.gov Further studies on cultivated specimens of Acnistus arborescens have also led to the isolation and characterization of withaphysalins, reinforcing its role as a natural source of these compounds. researchgate.net

Presence in Physalis minima

Physalis minima, commonly known as pygmy groundcherry, is another plant species where this compound has been detected. nih.govnih.govscispace.com Phytochemical investigations of Physalis minima have led to the isolation of various withanolides, including withaphysalin-type compounds. researchgate.netresearchgate.netcpu.edu.cnkoreascience.kr While some studies specifically mention the isolation of other withaphysalins like withaphysalin A and C from Physalis minima, the genus Physalis is recognized as a source of withaphysalins, and this compound has been reported in this species. researchgate.netresearchgate.netcpu.edu.cnkoreascience.krnih.govresearchgate.net

Detection in other Physalis species

Beyond Physalis minima, this compound and other withaphysalin-type withanolides have been detected in other species belonging to the genus Physalis. psu.eduresearchgate.netfrontiersin.org The genus Physalis encompasses numerous species, many of which are known to contain withanolides. sci-hub.senih.govresearchgate.netresearchgate.netplantura.gardenwikipedia.org For example, studies on Physalis alkekengi var. franchetii have detected this compound in its calyces. frontiersin.orgnih.gov The presence of withaphysalins in various Physalis species highlights the genus as a significant source of these compounds. psu.edusci-hub.seresearchgate.netresearchgate.netmdpi.com

Here is a table summarizing some plant sources of this compound mentioned:

| Plant Species | Part Used (if specified) | Reference(s) |

| Acnistus arborescens | Leaves | acs.orgnih.govibict.brufc.br |

| Physalis minima | Whole herb, Leaves | nih.govnih.govscispace.comresearchgate.netresearchgate.netcpu.edu.cnkoreascience.kr |

| Physalis alkekengi var. franchetii | Calyces | frontiersin.orgnih.gov |

Phytogeographical Distribution of this compound-Producing Flora

The distribution of this compound is intrinsically linked to the phytogeography of the plant species that produce it, primarily Acnistus arborescens and various Physalis species. nih.gov

Acnistus arborescens is found in regions of South and Central America. researchgate.net Physalis species have a wider distribution, being native to the Americas and Australasia, with a significant number of species endemic to Mexico. wikipedia.org Cultivated and weedy Physalis species have been introduced globally. wikipedia.org The genus Physalis is widely spread in tropical and temperate regions. nih.gov

The presence of this compound in these plants suggests its natural occurrence in the geographical areas where these species are native or have been introduced and established. Phytogeography, the study of the geographic distribution of plant species, helps in understanding the natural range of such compounds. pakbs.orgwikipedia.orgdeshbandhucollege.ac.in

Here is a table illustrating the general distribution of key this compound-producing genera:

| Genus | General Phytogeographical Distribution |

| Acnistus | South and Central America |

| Physalis | Americas, Australasia, Tropical and Temperate Regions Worldwide (introduced/cultivated) |

Biosynthetic Pathways and Enantioselective Formation of Withaphysalin N and Analogues

Proposed Biogenetic Routes from Ergostane (B1235598) Precursors

Withanolides, including withaphysalin N, are synthesized from isoprene (B109036) units via the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. nih.govoup.comresearchgate.netfrontiersin.org These pathways supply the C5 terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govoup.comresearchgate.netfrontiersin.org The triterpenoid (B12794562) backbone of withanolides is synthesized from these precursors. oup.com

The metabolic route to withanolides is believed to deviate from the general sterol pathway at the level of 24-methylenecholesterol (B1664013). nih.govresearcher.lifewikipedia.orgnih.gov This C28 steroidal intermediate is considered a proposed precursor for withanolide biogenesis. researcher.lifewikipedia.orgnih.gov Withanolides are described as C28 steroidal lactones derived from 24-methylenecholesterol. researcher.lifenih.govpnas.org

Withaphysalins, which include this compound, may represent crucial intermediates between lanosterol (B1674476) and physalins in the biosynthesis of physalins in plants like Physalis alkekengi. frontiersin.orgresearchgate.net This suggests a potential biogenetic link between withanolides and physalins, with withaphysalins serving as transitional structures.

Enzymatic Transformations and Key Biosynthetic Intermediates

The biosynthesis of withanolides involves a series of enzymatic transformations. The initial steps in the triterpenoid pathway involve the condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene (B77637), catalyzed by squalene synthase (SQS). nih.govmdpi.com Squalene undergoes epoxidation by squalene epoxidase, yielding squalene 2,3-epoxide. nih.govwikipedia.org Cycloartenol (B190886) synthase (CAS) then catalyzes a ring closure reaction of squalene 2,3-epoxide to produce cycloartenol, which can be further converted into various steroidal skeletons. nih.govfrontiersin.org

24-methylenecholesterol is a key intermediate in the proposed pathway to withanolides. nih.govresearcher.lifewikipedia.orgnih.gov Enzymes such as squalene epoxidase (SQE), cycloartenol synthase (CAS), sterol methyl transferase (SMT), and obtusifoliol-14-demethylase (ODM) are involved in the biosynthesis leading to compounds like withaferin A from 24-methylene cholesterol. wikipedia.org

A sterol Δ24-isomerase (24ISO), a paralog of DWF1, has been identified as catalyzing the isomerization of 24-methylenecholesterol to 24-methyldesmosterol, a step considered potentially committing in withanolide biosynthesis. nih.govpnas.org This enzyme has evolved from a reductase and maintains the FAD-binding oxidoreductase structure and requirement for NADPH. nih.gov

Further functionalization of the steroidal backbone, including the formation of the characteristic six-membered delta-lactone ring between C-22 and C-26, involves oxidation steps. nih.govresearchgate.netcimap.res.inwikipedia.org Cytochrome P450 monooxygenases are known to be involved in the oxidation and structural diversification of withanolide intermediates. nih.govmdpi.com Methyltransferase and cytochrome P450 enzymes are also implicated in the withanolide biosynthesis pathway. frontiersin.org

While specific enzymatic steps leading directly to this compound are not explicitly detailed, the general enzymatic machinery involved in withanolide biosynthesis from ergostane precursors through intermediates like 24-methylenecholesterol provides a framework for understanding its formation.

Mechanisms of Structural Diversification in Withaphysalin Biosynthesis

The structural diversity observed in withanolides, including the variations leading to compounds like this compound and its analogues, arises from various enzymatic modifications of the core ergostane skeleton and the side chain. nih.govresearcher.lifepnas.org These modifications can include bond scission, new bond formation, ring aromatization, hydroxylations, dealkylations, sulfoxidations, epoxidations, reductive dehalogenations, peroxidations, and isomerization reactions. nih.gov

Modification of the side chains, often involving the reduction or isomerization of double bonds, is a significant factor in the chemodiversity of plant triterpenes, including withanolides. researcher.lifenih.govpnas.org The formation of the δ-lactone ring between C-22 and C-26 is a defining feature of withanolides. nih.govresearchgate.netcimap.res.inpnas.org

Cytochrome P450 enzymes, a diverse superfamily, play a crucial role in catalyzing many of these varied reactions, contributing significantly to the structural diversity of secondary metabolites like withanolides. nih.govmdpi.com Glycosyltransferases can also contribute to diversification by adding sugar moieties to withanolide structures. mdpi.com

The presence of withaphysalins as potential intermediates in physalin biosynthesis suggests that further structural rearrangements and modifications of the withanolide skeleton lead to the distinct physalin structures. frontiersin.orgresearchgate.net These transformations likely involve specific enzymatic activities that are not yet fully characterized.

Investigations into Postulated Pathways for Related Withanolides

Research into the biosynthesis of related withanolides, such as withaferin A and withanolide A, has provided insights into the general pathway that likely applies to this compound. wikipedia.orgnih.gov Studies have shown that withanolides are synthesized de novo in different parts of the plant, including the roots, from primary isoprenogenic precursors. cimap.res.in

Investigations have focused on identifying and characterizing key enzymes in the pathway. For instance, the cloning and characterization of squalene synthase (WsSQS) from Withania somnifera have been conducted. mdpi.com Studies have also explored the role of transcription factors like WsWRKY1 in controlling the expression of genes in the phytosterol pathway, influencing withanolide biosynthesis. nih.gov

Heterologous expression systems, such as E. coli and yeast, are being used to elucidate the precise enzymatic reactions and regulatory mechanisms underlying withanolide biosynthesis. mdpi.comnih.gov This approach allows for the functional characterization of genes involved in secondary metabolite biosynthesis pathways. nih.gov

While the complete genetic architecture and all enzymatic steps for withanolide biosynthesis are still being elucidated, research on related withanolides continues to shed light on the complex pathways involved, providing valuable context for understanding the biosynthesis of this compound. nih.govnih.gov

Advanced Synthetic Methodologies for Withaphysalin N and Derivatives

Strategies for Total Synthesis of Withanolide Frameworksknapsackfamily.comnih.govwikidata.orgthegoodscentscompany.comrsc.orgrsc.org

Total synthesis of the withanolide framework often involves the construction of the steroid ring system and the δ-lactone side chain with precise control over stereochemistry and oxidation patterns. Strategies have been developed to access the core A/B ring systems found in different withanolide classes, such as those with a 1-oxo-2-ene-4β-hydroxy-5β,6β-epoxy or a 1-oxo-2-ene-5α-hydroxy-6α,7α-epoxy moiety. chemrxiv.org These approaches often utilize a sequence of choreographed oxidation reactions and cyclization steps. chemrxiv.org

Notable features in the total synthesis of withanolides like withanolide A, a related compound, have included reactions such as Corey-Seebach homologation, vinylogous aldol (B89426) reactions, singlet oxygen Schenck-ene reactions, and Wharton transposition. rsc.orgrsc.orgresearchgate.net The stereoselective construction of the side chain and the precise installation of functional groups, particularly the tertiary alcohol at C-20, are key challenges. rsc.orgrsc.orgresearchgate.net

Some synthetic routes commence from commercially available starting materials like pregnenolone, which is transformed through a series of reactions to build the withanolide skeleton. chemrxiv.org Late-stage functionalization is a crucial aspect of divergent synthesis, allowing access to various withanolides from common intermediates. chemrxiv.orgnih.gov

Chemical Modifications and Derivatization Approaches for Withaphysalin N Analogueswikidata.orgthegoodscentscompany.comnih.gov

Chemical modification of naturally occurring withanolides is a common strategy to generate analogues with potentially altered biological activities. oak.go.krmdpi.com The diverse array of functional groups present in the withanolide skeleton, including hydroxyl groups, enone systems, and epoxide moieties, provides multiple sites for derivatization. oak.go.krmdpi.com

Modifications of Hydroxyl Groupsthegoodscentscompany.com

Hydroxyl groups are common sites for chemical modification in withanolides. These can include acylation, alkylation, or glycosylation. For example, esterification of hydroxyl groups at positions like C-4, C-19, and C-27 has been reported to influence the activity profile of withanolides. mdpi.com Acetylation of the hydroxyl group at the C-27 position in withaferin A, another withanolide, has been shown to lead to a loss of potency in certain biological assays. oak.go.kr

Functionalization of Enone Systemsthegoodscentscompany.com

The α,β-unsaturated enone system in ring A is a reactive moiety in many withanolides. rsc.orgrsc.orgresearchgate.net This system can undergo reactions such as Michael addition or other transformations. mdpi.com Modifications at the C-3 position, often involving the enone, have been explored to generate derivatives. mdpi.com

Manipulation of Epoxide Moietieswikidata.orgthegoodscentscompany.comnih.gov

Epoxide rings, commonly found in ring B of withanolides (e.g., 5β,6β-epoxy), are also key sites for chemical manipulation. mdpi.comresearchgate.netontosight.ai These epoxides can be opened under various conditions, leading to the introduction of new functional groups such as hydroxyls, thiols, or amino groups. oak.go.krresearchgate.net The conversion of the epoxide ring into a thiirane, amino alcohol, or alcohol group has been reported. oak.go.kr While the presence of the 5β,6β-epoxide moiety has been suggested to increase the activity profile of some withanolides, modifications of this group can lead to significant changes in biological activity, including a reduction in cytotoxicity. mdpi.comresearchgate.net Regioselective epoxide-ring opening reactions have been employed in the synthesis of withanolide derivatives. nih.gov

Derivatization at Specific Carbon Positions (e.g., C-27)wikidata.orgthegoodscentscompany.com

Specific carbon positions on the withanolide skeleton are targeted for derivatization to explore structure-activity relationships. The C-27 position, which often bears a primary alcohol function in many withanolides, is a common site for modification. oak.go.krmdpi.comscielo.org.bonih.gov Derivatization at C-27 can involve esterification or glycosylation. mdpi.comnih.gov Late-stage oxidation at C-27 has been achieved through bioinspired photochemical oxygenation-allylic hydroperoxide rearrangement sequences. chemrxiv.orgnih.gov

Mechanistic Investigations of Withaphysalin N Biological Activities Pre Clinical, Non Human Models

Cellular Antiproliferative and Cytotoxic Effects (in vitro)

Studies have explored the impact of withaphysalin N on cancer cells in laboratory settings, revealing its capacity to reduce cell viability, modulate proliferation and DNA synthesis, and induce cell death.

Concentration- and Time-Dependent Viability Reduction in Cancer Cell Lines

This compound has demonstrated the ability to reduce the viability of certain cancer cell lines in a manner dependent on both the concentration of the compound and the duration of exposure nih.gov. In studies evaluating its effects on myeloid leukemia cell lines, specifically HL-60 and K562, this compound significantly reduced the number of viable cells after 24 hours of exposure nih.gov. This reduction in viable cell count was observed to be time- and concentration-dependent nih.gov. For instance, after 72 hours of incubation, the half-maximal inhibitory concentration (IC50) values for this compound against these leukemia cell lines ranged from 0.7 to 3.5 µM nih.gov. In contrast, none of the tested withaphysalins, including this compound, reduced the number of viable peripheral blood mononuclear cells (PBMC) at concentrations up to 20 µM after 72 hours of incubation, indicating a degree of selective cytotoxicity towards the tested cancer cell lines compared to normal cells nih.gov.

Here is a summary of the cytotoxic activity of this compound against tested cell lines:

| Cell Line | Incubation Time | IC50 (µM) | Reference |

| HL-60 | 72 hours | 0.7 - 3.5 | nih.gov |

| K562 | 72 hours | 0.7 - 3.5 | nih.gov |

| PBMC | 72 hours | >20 | nih.gov |

Induction of Programmed Cell Death Pathways (Apoptosis, Necrosis)

This compound has been observed to induce programmed cell death in cancer cell lines nih.gov. Morphological analysis of HL-60 cells treated with this compound indicated the presence of necrotic cells nih.gov. Necrosis is a form of cell death often associated with cellular injury and loss of membrane integrity nih.gov. In K562 cells treated with this compound, morphological alterations consistent with apoptosis were observed nih.gov. Apoptosis is a highly regulated process of programmed cell death characterized by specific cellular changes, including cell and nuclear shrinkage, and is often mediated by caspase enzymes nih.govnih.gov. The induction of both necrotic and apoptotic features suggests that this compound may trigger multiple cell death pathways depending on the cell type nih.gov. Other withaphysalins and related compounds have also been reported to induce apoptosis in various cancer cell lines, often involving the activation of caspases and modulation of proteins like Bax nih.govuct.ac.zanih.govlibretexts.orgnih.gov.

Regulation of Cell Cycle Progression (e.g., G2/M Phase Arrest)

The cell cycle is a tightly controlled series of events that leads to cell division, and its dysregulation is a hallmark of cancer nih.govnema.org. While direct studies specifically detailing the effects of this compound on cell cycle progression were not prominently found in the provided information, research on related withaphysalins offers insights into potential mechanisms within this class of compounds frontiersin.org. For example, withaphysalin F, another compound isolated from Acnistus arborescens, has been shown to arrest cancer cells in the G2/M phase of the cell cycle frontiersin.org. This arrest is attributed to the interference of withaphysalin F with the polymerization of microtubules, essential components of the cell's cytoskeleton that play a critical role in mitosis (M phase) frontiersin.org. Related compounds have also been observed to induce cell cycle arrest at different phases, such as G0/G1 or G2, in various cancer cell lines uct.ac.zanih.gov. These findings suggest that modulation of cell cycle progression, potentially through interference with processes like microtubule dynamics, could be a mechanism contributing to the antiproliferative effects of withaphysalins, including this compound.

Differential Activity Profiles Across Various Cancer Cell Lines

Studies have indicated that this compound, like other withaphysalins, can exhibit differential activity across various cell lines nih.gov. A notable finding is the selective cytotoxicity observed against myeloid leukemia cell lines (HL-60 and K562) compared to normal peripheral blood mononuclear cells (PBMC) nih.gov. This differential effect, where cancer cells are more susceptible than normal cells, is a desirable characteristic for potential therapeutic agents nih.gov. While comprehensive comparative data for this compound across a broad panel of diverse cancer cell lines was not detailed in the provided information, studies on other withaphysalins and related withanolides have shown varying degrees of cytotoxic activity against different cancer cell types, including breast cancer (MCF-7, MDA-MB-231), lung adenocarcinoma (A549), and hepatic carcinoma (SMMC-7721) nih.govlibretexts.orgnih.gov. The differential responsiveness of cancer cell lines to various compounds can be influenced by their distinct molecular characteristics and metabolic phenotypes.

Immunomodulatory and Anti-inflammatory Mechanisms

While the primary focus of the provided information on this compound is its cytotoxic effects, the withaphysalin class and related withanolides are also known for their immunomodulatory and anti-inflammatory properties nih.gov. Although direct mechanistic studies specifically on the immunomodulatory or anti-inflammatory effects of this compound were not detailed in the search results, research on other withaphysalins and related compounds offers insights into potential mechanisms that may be relevant to the broader class.

For instance, withaphysalin A and 2,3-dihydro-withaphysalin C, isolated from Physalis minima, have demonstrated significant anti-inflammatory activity in vitro by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages. These effects were associated with the suppression of key signaling pathways involved in inflammation, including the nuclear factor-kappa B (NF-κB) and STAT3 pathways, and the upregulation of heme oxygenase-1 (HO-1) expression. Physalins from Physalis angulata have also been described as potent immunomodulatory agents. The ability of related compounds to modulate inflammatory responses and immune cell activity suggests that this compound may also possess such properties, warranting further investigation into its specific effects and underlying mechanisms in the immune system.

Inhibition of Nitric Oxide Production in Macrophage Models

Several withaphysalin-type withanolides have demonstrated inhibitory activity against the production of nitric oxide (NO) in activated macrophage cells. For instance, physaminimins G, H, and K, compounds structurally related to this compound, were evaluated for their effects on lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophage cells. These compounds exhibited inhibitory activities with varying half-maximal inhibitory concentration (IC50) values researchgate.net. Specifically, physaminimin G showed an IC50 of 17.41 ± 1.04 μM, physaminimin H an IC50 of 36.33 ± 1.95 μM, and physaminimin K an IC50 of 21.48 ± 1.67 μM against LPS-induced NO production researchgate.net. Additionally, withaphysalin A (WA) and 2,3-dihydro-withaphysalin C (WC), identified as major withanolide-type compounds from Physalis minima, significantly inhibited the production of nitrite (B80452) oxide (NO) in LPS-activated RAW264.7 macrophages researchgate.net. The production of NO in macrophages is primarily mediated by the enzyme inducible nitric oxide synthase (iNOS) following activation by inflammatory stimuli like LPS frontiersin.orgmdpi.com.

Here is a table summarizing the IC50 values for the inhibition of LPS-induced NO production in RAW264.7 cells by certain withaphysalin-type compounds:

| Compound | IC50 (μM) |

| Physaminimin G | 17.41 ± 1.04 |

| Physaminimin H | 36.33 ± 1.95 |

| Physaminimin K | 21.48 ± 1.67 |

Downregulation of Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6)

Investigations into the anti-inflammatory mechanisms of withaphysalin-type compounds have also revealed their ability to modulate the expression of key pro-inflammatory cytokines. Withaphysalin A (WA) and 2,3-dihydro-withaphysalin C (WC) significantly inhibited the production of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α), in LPS-activated RAW264.7 macrophages researchgate.net. These cytokines play crucial roles in initiating and propagating inflammatory responses nih.govresearchgate.netfrontiersin.org.

Modulation of Inflammatory Mediators (PGE2, iNOS, COX-2)

Beyond NO and cytokines, withaphysalin-type compounds influence other significant inflammatory mediators. Withaphysalin A (WA) and 2,3-dihydro-withaphysalin C (WC) were found to significantly inhibit the production of prostaglandin E2 (PGE2) in LPS-activated RAW264.7 macrophages researchgate.net. PGE2 is a lipid mediator derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes, particularly the inducible form, COX-2, and is a key contributor to inflammation domaintherapeutics.commdpi.comnih.gov. Furthermore, these compounds downregulated the LPS-induced expression of both inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels researchgate.net. This downregulation of key enzymes responsible for the synthesis of NO and PGE2 represents a significant mechanism by which these withanolides exert their anti-inflammatory effects nih.govmedsci.org.

Interference with Signaling Pathways (e.g., STAT3 Activation, NF-κB Translocation)

The anti-inflammatory effects of withaphysalin-type compounds are mediated, at least in part, through their interference with critical intracellular signaling pathways involved in the inflammatory response. Studies on withaphysalin A (WA) and 2,3-dihydro-withaphysalin C (WC) in LPS-stimulated RAW264.7 cells demonstrated that these compounds suppressed the nuclear translocation of NF-κB p65 researchgate.net. NF-κB is a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and inflammatory enzymes like iNOS and COX-2 nih.govnih.gov. By inhibiting its translocation to the nucleus, these withanolides can effectively reduce the transcription of these inflammatory mediators. Additionally, WA and WC were shown to suppress the phosphorylation of STAT3 researchgate.net. STAT3 is another signaling molecule that plays a significant role in inflammation and immune responses, often interacting with NF-κB pathways nih.govembopress.org. The suppression of STAT3 phosphorylation suggests another mechanism by which these compounds modulate inflammatory signaling. Interestingly, the study noted a differential effect on MAPK pathways, with WA suppressing their activation while WC did not researchgate.net.

Enzyme and Receptor Target Modulation

Investigations have also explored the potential of withaphysalin-type compounds to modulate the activity of specific enzymes and interact with molecular targets relevant to disease processes.

Inhibition of Epigenetic Regulators (e.g., LSD1)

Some research has explored the potential of withanolides, the broader class of compounds to which withaphysalins belong, as inhibitors of epigenetic regulators. Lysine-specific demethylase 1 (LSD1) is an epigenetic enzyme that has been identified as a potential therapeutic target in various diseases, including cancer nih.govnih.govfrontiersin.org. Studies have characterized certain withanolides as LSD1 inhibitors researchgate.net. For example, withaferin A, another withanolide found in Physalis species, has shown inhibitory activity against LSD1 researchgate.net. While the provided information indicates that withanolides can act as LSD1 inhibitors, a direct link or specific data demonstrating the inhibition of LSD1 by this compound itself was not explicitly available in the search results.

Interaction with Viral Proteases (e.g., SARS-CoV-2 3CLpro)

Given the global health challenges posed by viral infections, the potential interactions of natural compounds with viral targets have been investigated. The main protease of SARS-CoV-2 (3CLpro) is essential for viral replication and is a key target for antiviral drug development mdpi.comfrontiersin.org. In silico studies exploring the potential of Withania somnifera phytocompounds, including the withaphysalin type, against SARS-CoV-2 3CLpro have been conducted peerj.com. These studies utilize computational methods like molecular docking and dynamics simulations to predict binding affinities and interactions peerj.com. While the research explored withaphysalin-type compounds, the provided information specifically highlighted withasomniferol C as a potential candidate against SARS-CoV-2 3CLpro based on these in silico approaches peerj.com. Direct experimental evidence demonstrating the interaction or inhibition of SARS-CoV-2 3CLpro by this compound was not found in the provided search results.

Modulation of Immune-Related Receptors (e.g., BAFF, TACI, BCMA)

Based on the available scientific literature, specific mechanistic investigations of this compound's modulation of immune-related receptors such as BAFF, TACI, and BCMA in pre-clinical, non-human models were not identified in the conducted searches.

Inhibition of Peptidases (e.g., Kallikrein-related peptidase 2)

Information regarding the inhibition of peptidases, including Kallikrein-related peptidase 2, by this compound in pre-clinical or non-human models was not found in the consulted sources.

Interaction with Catechol-O-methyltransferase (COMT)

In silico studies have explored the potential interaction of this compound with human catechol-O-methyltransferase (COMT). COMT is an enzyme that metabolizes catecholamines, such as dopamine, and is considered a significant drug target in Parkinson's disease (PD) nih.govresearchid.co. The conversion of exogenous L-DOPA to 3-O-methyldopa by COMT in both peripheral and cerebral systems is a major concern in PD treatment nih.gov.

Computational analyses, including molecular docking and molecular dynamics simulations, have been used to evaluate the binding efficiency of various phytochemicals, including this compound, against human COMT nih.govresearchid.cokoreascience.kr. These studies suggest that this compound exhibits strong binding efficiency against human COMT in comparison to established COMT inhibitor drugs like Opicapone and Entacapone nih.govresearchid.co. The interaction involves hydrogen bonds, Van der Waals forces, and Pi-Alkyl interactions within the active pocket of the COMT enzyme nih.govresearchgate.netgenominfo.org.

Specifically, atomic interactions, including hydrogen bonding, between this compound and amino acid residues within the active site of human COMT have been depicted in computational models researchgate.netgenominfo.org. The presence of ample amino acid residues involved in hydrogen bond formation, Van der Waals interactions, and Pi-Alkyl interactions within the active site of human COMT enzyme suggests a significant interaction of this compound with the enzyme researchgate.net. Strong polar interactions (distance ≤ 3Å) between human COMT and this compound were also perceived, supporting this observation researchgate.net. Molecular dynamics simulations performed for 50ns suggested that the binding of this compound, among other tested phytochemicals, stabilized the COMT enzyme researchgate.net.

These in silico findings propose that this compound may potentially act as a bioenhancer in L-DOPA therapy by inhibiting COMT, although further experimental validation is required nih.govresearchid.co.

Effects on Carbohydrate-Metabolizing Enzymes (e.g., α-glucosidase, α-amylase)

No specific information concerning the effects of this compound on carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase was identified in the literature reviewed.

Cholinesterase Enzyme Inhibition (AChE, BChE)

This compound has been reported to reduce cholinesterase activity scispace.com. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze acetylcholine (B1216132) and other choline (B1196258) esters science.govresearchgate.netscience.govvdoc.pub. Inhibition of these enzymes is a strategy for treating conditions like Alzheimer's disease vdoc.pub. While a general mention of this compound reducing cholinesterase activity is available scispace.com, detailed research findings or specific data tables illustrating its potency (e.g., IC50 values) against AChE and BChE were not extensively provided in the immediately available search results. Studies on other natural compounds have demonstrated cholinesterase inhibitory activities, often evaluated using methods like Ellman's colorimetric method researchgate.netscience.gov.

Antimicrobial and Antiprotozoal Activities (in vitro)

Withanolides, the class of compounds to which this compound belongs, isolated from the genus Physalis have demonstrated diverse biological activities, including antimicrobial and antiprotozoal effects researchgate.netsci-hub.se.

Antibacterial Activity Against Bacterial Strains

In vitro studies on withanolides isolated from Physalis peruviana, including withaphysalin-type compounds, have evaluated their antibacterial activity against various bacterial strains imrpress.comimrpress.comdntb.gov.ua. While this compound itself was not explicitly named in all tested compounds in the provided snippets, related withaphysalin-type structures showed activity.

For instance, compounds isolated from P. peruviana, including a withaphysalin-type withanolide (peruranolide A) and other related compounds, were tested against Escherichia coli, Bacillus cereus, and Staphylococcus aureus using the broth microdilution technique imrpress.comimrpress.comdntb.gov.ua. These compounds showed no obvious inhibitory activity against E. coli but exhibited moderate inhibitory activities against B. cereus and S. aureus imrpress.comimrpress.comdntb.gov.ua. Another study also reported moderate inhibitory activities of a withaphysalin-type withanolide (peruranolide A) against B. cereus and S. aureus researchgate.net.

Furthermore, other studies on Physalis species and withanolides have indicated antibacterial activity. Physalins isolated from P. alkekengi var. franchetii showed inhibitory effects on the growth of pathogenic bacteria sci-hub.se. Acetoxywithanolides from Dunalia brachyacantha also displayed antimicrobial activity, with significant activity observed against Staphylococcus aureus researchgate.net.

Trypanocidal Activity

Studies have investigated the activity of this compound against Trypanosoma cruzi, the protozoan parasite responsible for Chagas disease. In a systematic study evaluating secondary metabolites from plants from northeastern Brazil, withaphysalins M and O were found to be highly active against epimastigote forms of T. cruzi. nih.gov this compound, which differs from withaphysalin M by the reduction of the 2,3 double bond, showed a reduction in activity by an order of magnitude compared to withaphysalin M against T. cruzi epimastigotes. nih.gov This suggests that the presence of the 2,3 double bond may be important for potent trypanocidal activity in this class of compounds.

Leishmanicidal Activity

This compound has also been examined for its potential leishmanicidal activity against various Leishmania species, which are the causative agents of leishmaniasis. Withanolides, including withaphysalins, have been reported to possess leishmanicidal activity. nih.govnih.govnih.govresearchgate.net While general activity for withanolides has been noted, specific detailed findings regarding the leishmanicidal activity of this compound itself in pre-clinical models were not prominently detailed in the consulted literature, beyond its inclusion in studies investigating the antiparasitic potential of compounds from sources like Acnistus arborescens. psu.edu

Influence on Cellular Redox Homeostasis (e.g., ROS Production)

Information specifically detailing the influence of this compound on cellular redox homeostasis, such as the induction of reactive oxygen species (ROS) production, in pre-clinical, non-human models was not found in the consulted literature. While some studies have reported on the effects of other withanolides, such as Withaferin A or other withaphysalin-type compounds, on ROS generation nih.govpsu.eduelsevier.es, these findings are not directly attributable to this compound.

Research Methodologies and Analytical Techniques in Withaphysalin N Studies

Extraction and Isolation Protocols

Withaphysalin N has been successfully isolated from plants of the Solanaceae family, notably Acnistus arborescens and as a dihydroxy derivative from Physalis peruviana. acs.orgnih.gov The process begins with the collection and preparation of plant material, followed by multi-step extraction and chromatographic purification.

The initial step in isolating this compound involves the extraction of the compound from the dried and powdered plant material using organic solvents. A common procedure involves refluxing the plant material with a polar solvent, such as an ethanol/water mixture, to draw out a wide range of phytochemicals, including withaphysalins. np-mrd.org

Following the initial extraction, the resulting crude extract is concentrated under vacuum. This concentrated extract then undergoes a series of liquid-liquid partitioning steps with solvents of varying polarity, such as dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol. np-mrd.org This process separates compounds based on their differential solubility, with withaphysalins typically concentrating in the moderately polar fractions like the dichloromethane or ethyl acetate layers.

The fraction enriched with withaphysalins is subjected to multiple stages of chromatography to isolate individual compounds. np-mrd.org

Silica (B1680970) Gel Column Chromatography: This is a primary tool for the initial fractionation of the extract. The sample is loaded onto a column packed with silica gel, and a mobile phase, often a gradient system of solvents like dichloromethane-methanol, is passed through the column. np-mrd.org Compounds separate based on their polarity, with less polar compounds eluting first. This technique allows for the separation of the complex mixture into several simpler fractions.

Sephadex LH-20 Column Chromatography: For further purification, size-exclusion chromatography using Sephadex LH-20 is often employed. This lipophilic-hydrophilic gel matrix separates molecules based on their size and polarity when used with organic solvents. It is particularly effective for separating withanolides and other steroids from pigments and other classes of secondary metabolites.

Preparative Thin-Layer Chromatography (TLC): As a final purification step, preparative TLC may be used to isolate the target compound, this compound, in high purity. This technique operates on the same principles as analytical TLC but uses thicker silica plates to accommodate larger sample loads. It is highly effective for separating structurally similar compounds that may co-elute in column chromatography.

Spectroscopic and Spectrometric Characterization

Once a pure sample of this compound or its derivative is isolated, its structure is determined using a suite of advanced spectroscopic and spectrometric methods.

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of withaphysalins. A combination of one-dimensional (1D) and two-dimensional (2D) experiments is required for the complete assignment of proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the number of carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. acs.org

2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential. acs.org

COSY experiments identify proton-proton (¹H-¹H) spin-spin couplings, helping to establish connectivity within proton networks.

HMQC/HSQC spectra correlate directly bonded proton and carbon atoms (¹J_CH_).

HMBC spectra show correlations between protons and carbons over two to three bonds (²J_CH_ and ³J_CH_), which is crucial for connecting different structural fragments and establishing the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, providing critical information for determining the relative stereochemistry of the molecule. acs.org

The comprehensive NMR data for a derivative, 3α, 14β-dihydroxythis compound, isolated from Physalis peruviana, is presented below. nih.gov

Interactive Table 1: ¹H and ¹³C NMR Data for 3α, 14β-dihydroxythis compound (in CDCl₃) nih.gov Note: Click on column headers to sort the data.

| Position | δ_C_ (ppm) | δ_H_ (ppm, Multiplicity, J in Hz) | DEPT |

|---|---|---|---|

| 1 | 211.72 | - | C |

| 2 | 36.19 | 3.13 (m), 2.87 (m) | CH₂ |

| 3 | 66.86 | 4.01 (m) | CH |

| 4 | 41.38 | 2.84 (m) | CH |

| 5 | 54.45 | 2.10 (d, 10.4) | CH |

| 6 | 27.52 | 1.97 (m) | CH₂ |

| 7 | 27.18 | 1.75 (m), 1.62 (m) | CH₂ |

| 8 | 43.14 | 2.45 (m) | CH |

| 9 | 39.12 | 2.13 (m) | CH |

| 10 | 48.81 | - | C |

| 11 | 23.47 | 1.89 (m), 1.74 (m) | CH₂ |

| 12 | 31.98 | 2.01 (m), 1.58 (m) | CH₂ |

| 13 | 61.96 | - | C |

| 14 | 87.68 | - | C |

| 15 | 29.58 | 2.35 (m), 1.98 (m) | CH₂ |

| 16 | 33.74 | 2.67 (m), 2.15 (m) | CH₂ |

| 17 | 52.71 | 2.51 (t, 8.8) | CH |

| 18 | 175.26 | - | C |

| 19 | 12.31 | 1.21 (s) | CH₃ |

| 20 | 80.24 | - | C |

| 21 | 21.08 | 1.41 (s) | CH₃ |

| 22 | 77.84 | 4.39 (d, 5.2) | CH |

| 23 | 29.89 | 2.25 (m), 2.11 (m) | CH₂ |

| 24 | 122.34 | 5.21 (t, 7.2) | CH |

| 25 | 133.15 | - | C |

| 26 | 166.82 | - | C |

| 27 | 20.15 | 1.87 (s) | CH₃ |

| 28 | 21.98 | 1.92 (s) | CH₃ |

HRESIMS is a critical technique used to determine the exact molecular formula of a compound. It measures the mass-to-charge ratio (m/z) of an ion with very high precision. For this compound, HRESIMS provides the molecular weight, which, combined with NMR data, helps to confirm the proposed structure. The molecular formula for this compound has been established as C₂₈H₃₆O₇. np-mrd.org For the derivative 3α, 14β-dihydroxythis compound, the positive ESI-MS spectrum showed a molecular ion peak at m/z 517.24 [M+H]⁺, corresponding to a molecular formula of C₂₈H₃₆O₉. nih.gov

Table 2: HRESIMS Data for this compound and a Derivative

| Compound | Molecular Formula | Calculated Mass | Observed Mass [M+H]⁺ |

|---|---|---|---|

| This compound | C₂₈H₃₆O₇ | 484.2461 | - |

ECD spectroscopy is a chiroptical technique used to determine the absolute configuration of chiral molecules. The experimental ECD spectrum of the isolated natural product is compared with the theoretically calculated spectrum for a proposed stereoisomer. A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute stereochemistry of all chiral centers in the molecule, which is a crucial final step in the complete structural elucidation of complex natural products like this compound.

In Vitro Biological Assay Systems

A primary step in evaluating the potential of this compound as a bioactive compound is to assess its effect on the viability and proliferation of cells, particularly cancer cells. This is accomplished using various colorimetric assays that measure metabolic activity or cellular protein content, which are generally proportional to the number of viable cells. phcogj.com

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used assay where the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product. researchgate.net The amount of formazan, quantified by measuring the absorbance, correlates with the number of viable cells. nih.gov

SRB (Sulforhodamine B) Assay: This assay relies on the ability of the SRB dye to bind stoichiometrically to cellular protein components under acidic conditions. ekb.egnih.gov The amount of bound dye, measured after solubilization, is proportional to the total cell mass. thermofisher.combio-techne.combio-rad-antibodies.com

CCK-8 (Cell Counting Kit-8) Assay: This assay uses a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye. kumc.edunih.govresearchgate.netresearchgate.netscilit.com The intensity of the color is directly proportional to the number of living cells.

Studies on withaphysalins isolated from Physalis minima, including this compound, have utilized these assays to determine their cytotoxic effects against various human cancer cell lines. The efficacy is typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit cell proliferation by 50%. kumc.edunih.govnih.gov

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HCT-116 | Colorectal Carcinoma | 15.4 |

| NCI-H460 | Non-small-cell Lung Cancer | 19.8 |

To understand the mechanism by which this compound exerts its cytotoxic effects, it is crucial to determine whether it induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

Annexin V/Propidium (B1200493) Iodide (PI) Assay: This is a common flow cytometry-based method. nih.gov During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the nucleus red. nih.gov This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Acridine Orange/Ethidium Bromide (AO/EB) Staining: This is a fluorescence microscopy-based technique that distinguishes cell populations based on membrane integrity. Acridine orange is a membrane-permeable dye that stains the nuclei of both viable and non-viable cells green. Ethidium bromide is only taken up by cells with compromised membranes, where it stains the nucleus red-orange. This allows for the visualization of:

Viable cells: Uniform green nucleus.

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

Late apoptotic cells: Condensed and fragmented orange-red nucleus.

Necrotic cells: Uniformly orange-red nucleus.

While it is hypothesized that this compound's cytotoxicity is mediated through the induction of apoptosis, specific experimental data from Annexin V/PI or AO/EB assays for this compound were not available in the reviewed literature.

Many cytotoxic compounds exert their effects by interfering with the cell cycle, leading to cell cycle arrest at specific phases and subsequently inducing apoptosis. Cell cycle analysis is most commonly performed using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide (PI). nih.gov

The principle of this assay is that PI binds stoichiometrically to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Because cells must be fixed and permeabilized to allow PI to enter and stain the nucleus, RNase treatment is often included to prevent the staining of double-stranded RNA. This analysis generates a histogram showing the distribution of the cell population across the different phases of the cell cycle:

G₀/G₁ phase: Cells with a normal (2N) DNA content.

S phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.

G₂/M phase: Cells that have completed DNA replication and have a 4N DNA content, prior to mitosis.

Sub-G₁ peak: Represents apoptotic cells with fragmented DNA, resulting in less than 2N DNA content. ekb.egnih.gov

A significant increase in the percentage of cells in a particular phase following treatment with this compound would indicate cell cycle arrest at that checkpoint. Although related withanolide derivatives have been shown to cause G₂-phase arrest, specific data detailing the effects of this compound on cell cycle distribution in cancer cells have not been reported in the reviewed literature. bio-rad-antibodies.com

To more directly measure the anti-proliferative effects of a compound, DNA synthesis can be assessed using the 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay. BrdU is a synthetic analog of thymidine, one of the nucleosides required for DNA replication. thermofisher.com

During the S phase of the cell cycle, proliferating cells will incorporate BrdU into their newly synthesized DNA. This incorporated BrdU can then be detected using specific monoclonal antibodies conjugated to a fluorophore or an enzyme. researchgate.net The detection requires a DNA denaturation step, typically using acid or heat, to expose the incorporated BrdU to the antibody. phcogj.com The amount of BrdU incorporation, which can be quantified by flow cytometry, ELISA, or visualized by immunocytochemistry, is a direct measure of the rate of DNA synthesis and cell proliferation. A significant decrease in BrdU incorporation in cells treated with this compound would indicate a potent inhibition of DNA replication. Currently, there are no specific studies in the reviewed scientific literature that have employed the BrdU incorporation assay to assess the effects of this compound.

Inflammatory Mediator Quantitation (e.g., NO, Cytokines, PGE2)

The assessment of inflammatory mediators is a cornerstone of immunological and pharmacological research, providing quantitative insights into the pro- or anti-inflammatory potential of a compound. Standard methodologies are employed to measure key mediators like nitric oxide (NO), cytokines, and prostaglandin (B15479496) E2 (PGE2).

Nitric Oxide (NO) Quantitation: The production of nitric oxide, a critical signaling molecule in inflammation, is often measured indirectly by quantifying its stable oxidation product, nitrite (B80452) (NO₂⁻), in cell culture supernatants. nih.govnih.govsfrbm.orgmdpi.com The Griess assay is the most common method for this purpose. mdpi.com This colorimetric assay involves a two-step diazotization reaction where nitrite reacts with sulfanilamide (B372717) to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound. The absorbance of this product, typically measured at around 540 nm, is directly proportional to the nitrite concentration in the sample. researchgate.net

Cytokine Quantitation: Cytokines, a broad category of small proteins crucial for cell signaling, are typically quantified using immunoassays. nih.govnih.govmdpi.comsanquin.org The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used, sensitive, and specific method for measuring the concentration of individual cytokines (e.g., TNF-α, IL-6, IL-1β) in biological fluids. nih.govsanquin.org This technique utilizes a pair of antibodies specific to the target cytokine in a sandwich format. A capture antibody is immobilized on a microplate, which binds the cytokine from the sample. A second, detection antibody, which is conjugated to an enzyme, binds to a different epitope on the captured cytokine. The addition of a substrate results in a measurable color change, the intensity of which corresponds to the cytokine concentration. sanquin.orgsartorius.com More advanced techniques like Cytometric Bead Arrays (CBA) allow for the simultaneous measurement of multiple cytokines in a small sample volume, offering a high-throughput alternative. sanquin.org

Prostaglandin E2 (PGE2) Quantitation: PGE2 is a principal pro-inflammatory prostanoid derived from the cyclooxygenase (COX) pathway. Its concentration in samples such as cell culture media, plasma, or serum is most commonly determined using competitive enzyme immunoassays (EIAs) or ELISAs. arborassays.comassaygenie.comcaymanchem.comrevvity.com In these assays, PGE2 in the sample competes with a fixed amount of labeled PGE2 (e.g., conjugated to an enzyme) for binding to a limited number of anti-PGE2 antibody sites. revvity.com The amount of labeled PGE2 bound to the antibody is inversely proportional to the concentration of unlabeled PGE2 in the sample. The signal generated from the enzymatic reaction is then used to calculate the PGE2 concentration by comparison with a standard curve. arborassays.comcaymanchem.com

Enzyme Activity Assays (e.g., LSD1, 3CLpro, BAFF, KLK2, COMT, glycosidases, cholinesterases)

Enzyme activity assays are fundamental in drug discovery to determine if a compound can modulate the function of a specific enzyme target. These assays measure the rate at which an enzyme converts its substrate into a product, and the effect of a potential inhibitor, like this compound, on this rate. The specific methodology depends on the enzyme and substrate, often involving spectrophotometric, fluorometric, or luminescent detection of the product or the consumption of the substrate.

For instance, in the context of related compounds, the interaction with B-cell activating factor (BAFF), a key cytokine in B-cell survival, has been explored. researchgate.net While specific experimental assays on this compound's effect on BAFF activity are not detailed, computational studies on withaphysalin A have suggested potential binding interactions. researchgate.net Such in silico findings typically guide subsequent in vitro enzyme activity assays to confirm and quantify inhibitory potential, often expressed as an IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)

Antimicrobial susceptibility testing is performed to determine the effectiveness of a compound against specific microorganisms. The broth microdilution method is a standard and widely used technique to establish the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. wikipedia.orgresearchgate.netnih.govthermofisher.comfrontiersin.org The MIC is defined as the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation. wikipedia.org

The procedure is typically carried out in 96-well microtiter plates. wikipedia.orgresearchgate.net A standardized inoculum of the test microorganism is added to wells containing serial twofold dilutions of the compound in a liquid growth medium, such as Mueller-Hinton Broth. nih.govfrontiersin.org The plates are then incubated under controlled conditions (e.g., 37°C for 16-20 hours). wikipedia.org Following incubation, the plates are visually inspected or read with a spectrophotometer to assess microbial growth. The well with the lowest concentration of the compound showing no turbidity or growth is identified as the MIC. wikipedia.org This high-throughput method allows for the simultaneous testing of multiple compounds against various microorganisms. researchgate.net

Computational and In Silico Modeling Approaches

Computational methods are increasingly integral to modern drug discovery, enabling the prediction of molecular interactions, bioactivity, and pharmacokinetic properties before extensive laboratory work is undertaken. These in silico approaches, including molecular docking, molecular dynamics simulations, and predictive bioactivity profiling, provide valuable insights into the potential mechanisms of action for natural products like this compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target) to form a stable complex. arxiv.org The primary goal is to forecast the binding mode and affinity, often expressed as a binding energy score (kcal/mol). nih.govnih.gov Lower binding energy values suggest a more stable and favorable interaction.

This method is widely used to screen virtual libraries of compounds against a specific protein target or to understand the plausible mechanism of action for a known bioactive compound. arxiv.orgnih.gov Studies on related withanolides have employed molecular docking to explore their interactions with various therapeutic targets. For example, computational analyses of compounds from Physalis species have been performed to assess their binding to targets like B-cell activating factor (BAFF) and insulin (B600854) tyrosine kinase receptor. researchgate.netresearchgate.net These simulations identify key amino acid residues in the protein's active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or salt bridges, providing a structural basis for the compound's activity. researchgate.net

The table below illustrates typical data generated from molecular docking studies on withanolides, showing their binding affinities against different protein targets.

| Compound | Protein Target | Binding Energy (kcal/mol) |

|---|---|---|

| Withaferin A | Mortalin (mtHsp70) | -8.85 |

| Withaferin A | Nrf2 | -12.59 |

| Withaferin A | Indoleamine 2,3-dioxygenase (IDO) | -11.51 |

| Withaferin A | AKT-1 | -9.68 |

| Withanolide A | α-glucosidase | -8.5 |

| Withanolide A | α-amylase | -7.9 |

Note: The data presented are for related withanolide compounds (Withaferin A, Withanolide A) to illustrate the application of molecular docking and are not specific to this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of atoms and molecules over time, complementing the static picture offered by molecular docking. youtube.com After docking a ligand into a protein's binding site, an MD simulation can be run to assess the stability of the resulting complex in a simulated physiological environment (e.g., in water at a specific temperature and pressure). nih.govnih.govchemmethod.com

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). chemmethod.comresearchgate.net

RMSD: This metric tracks the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable, low-fluctuation RMSD value over time suggests that the protein-ligand complex has reached equilibrium and remains stable. nih.govresearchgate.net

RMSF: This value is calculated for individual amino acid residues, indicating their flexibility. Higher RMSF values are often seen in loop regions or at the N- and C-termini, while residues in the binding pocket that interact with the ligand typically show lower fluctuations, signifying a stable binding interaction. chemmethod.com

MD simulations on related compounds, such as Withaferin A and Withanolide A, have been used to confirm the stability of their docked poses with targets like IDO, α-glucosidase, and α-amylase, thereby strengthening the predictions made by molecular docking. nih.govnih.govresearchgate.net

Predictive Bioactivity Profiling (e.g., PASS Analysis)

Predictive bioactivity profiling involves using computational algorithms to forecast the likely biological activities of a chemical structure. One such tool is the Prediction of Activity Spectra for Substances (PASS). nih.govnih.govresearchgate.netmdpi.com PASS analysis compares the structure of a query molecule, like this compound, to a large database of known bioactive compounds. Based on structural similarities, it generates a list of potential biological activities, including therapeutic effects and mechanisms of action.

The results are presented as a pair of probabilities for each predicted activity:

Pa (Probability to be active): The likelihood that the compound possesses the predicted activity.

Pi (Probability to be inactive): The likelihood that the compound does not possess the predicted activity.

A compound is considered likely to exhibit a particular activity if its Pa value is significantly higher than its Pi value. mdpi.com This in silico screening tool is valuable for prioritizing compounds for further experimental testing and for identifying novel or unexpected therapeutic applications for known natural products. nih.govresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (in silico only, not real safety data)

In silico ADMET prediction has become an indispensable tool in the early phases of drug discovery, offering a cost-effective and rapid method to evaluate the pharmacokinetic and pharmacodynamic properties of chemical compounds. mdpi.com These computational models use the chemical structure of a molecule to forecast its behavior within an organism, covering aspects of absorption, distribution, metabolism, excretion, and potential toxicity. mdpi.comscienceopen.com By identifying compounds with potentially poor ADMET profiles at the outset, researchers can prioritize candidates with a higher likelihood of success in later-stage clinical trials, thereby reducing the significant time and financial investment associated with drug development. nih.gov

Various machine learning and quantitative structure-activity relationship (QSAR) methods are employed to build these predictive models. mdpi.com Web-based tools and specialized software, such as SwissADME and admetSAR, provide accessible platforms for researchers to submit a compound's structure and receive predictions on a wide range of parameters. ajol.infoscielo.br These parameters often include predictions for gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes like cytochrome P450, and potential for toxic effects such as mutagenicity. nih.govscielo.br The predictions are typically based on established physicochemical properties and rules, such as Lipinski's Rule of Five, which help assess a compound's drug-likeness. nih.govresearchgate.net

While these in silico tools are powerful for initial screening, it is crucial to note that they provide predictions and not definitive experimental data. The primary goal is to flag potential liabilities of a compound early in the discovery process. scienceopen.com Currently, specific in silico ADMET prediction data for this compound are not detailed in the available scientific literature.

Network Pharmacology for Pathway Exploration

Network pharmacology is an innovative approach that integrates systems biology, bioinformatics, and polypharmacology to investigate the complex interactions between drug molecules, their multiple targets, and the intricate network of biological pathways. researchgate.netnih.gov This methodology moves beyond the traditional "one drug, one target" paradigm to embrace the concept that the therapeutic effect of a compound often arises from its influence on a network of interacting proteins and genes. nih.gov It is particularly well-suited for studying natural products, which frequently contain multiple active constituents that act on various targets synergistically. researchgate.net

The process of network pharmacology typically involves identifying the potential molecular targets of a compound using computational methods, constructing a "compound-target-disease" interaction network, and then analyzing this network to elucidate the key biological pathways and molecular mechanisms involved in the compound's therapeutic action. researchgate.netmdpi.com This holistic analysis can reveal how a compound modulates specific signaling pathways, such as the PI3K-Akt or MAPK signaling pathways, which are often implicated in disease. researchgate.net By understanding these complex interactions at a systemic level, researchers can uncover novel drug mechanisms and identify new therapeutic applications for existing compounds. nih.gov A specific network pharmacology analysis focused on this compound has not been identified in the reviewed literature.

Molecular Fingerprinting and Similarity Analysis

Molecular fingerprints are digital representations of a molecule's structure and properties, encoded as a series of binary digits (bits). nih.govnih.gov These fingerprints capture various features, such as the presence or absence of specific substructures, pharmacophoric properties, or topological characteristics. nih.gov They serve as a fundamental tool in cheminformatics for rapidly assessing the similarity between molecules, a concept rooted in the Similar Property Principle, which posits that structurally similar molecules are likely to exhibit similar biological activities. nih.gov

The process involves generating fingerprints for a query molecule and a database of compounds. The similarity between pairs of molecules is then calculated using metrics like the Tanimoto coefficient, which quantifies the degree of overlap between their respective fingerprints. mdpi.com This similarity searching is widely used in virtual screening to identify novel compounds with potential biological activity based on their resemblance to a known active molecule. nih.gov Beyond virtual screening, fingerprinting and similarity analysis are valuable for assessing the chemical diversity of compound libraries, comparing different chemical datasets, and building predictive models for biological activity. nih.gov While various types of molecular fingerprints exist, such as MACCS keys and Extended-Connectivity Fingerprints (ECFPs), a consensus on which fingerprint performs best for all applications has not been reached, and performance can vary depending on the dataset and the biological endpoint being studied. scispace.comresearchgate.net A detailed molecular fingerprinting and similarity analysis specifically for this compound is not available in the current body of research.

Pre-clinical Animal Models (for mechanistic studies, excluding human clinical outcomes)

Investigation of Molecular Pathways in Disease Models

Pre-clinical studies, often utilizing cell cultures and animal models, are critical for elucidating the molecular mechanisms through which compounds like withaphysalins exert their biological effects. A significant focus of this research for the broader class of physalins and related withanolides has been on inflammatory pathways. researchgate.net Many of these compounds have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. researchgate.netnih.gov

The activation of the NF-κB pathway is a central event in many inflammatory diseases. nih.gov Research on withaferin A, a related withanolide, has demonstrated its ability to effectively suppress the progression of rheumatoid arthritis in a collagen-induced arthritis rat model. The study showed that withaferin A inhibited the activation of NF-κB and the subsequent release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the joint tissue of these animals. nih.gov Similarly, studies on various physalins have shown they can suppress the phosphorylation of IκB proteins, which is a critical step in preventing the translocation of NF-κB to the nucleus where it would otherwise promote the transcription of pro-inflammatory genes. researchgate.net These findings highlight the importance of the NF-κB pathway as a primary target for the anti-inflammatory actions of this class of compounds. Further investigations into other pathways, such as the mitogen-activated protein kinase (MAPK) signaling pathways (including ERK1/2, JNK, and p38 MAPK), have also been implicated in the cellular activities of physalins, particularly in the context of inducing apoptosis. researchgate.net

Evaluation of Biological Modulations in Non-Human Organisms

The biological effects of withaphysalins have been evaluated in various non-human biological systems, primarily in vitro cell-based assays, to understand their pharmacological potential. These studies provide foundational knowledge on how these compounds modulate cellular functions.

A study investigating a series of withaphysalins isolated from Physalis minima evaluated their anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated human THP1-Dual™ cells, a human monocytic cell line. nih.gov This cell line is engineered to report on the activity of the NF-κB pathway. In this model, several withaphysalins demonstrated significant inhibitory effects on NF-κB activation. nih.gov Notably, some compounds also showed a marked ability to reduce the secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

The table below summarizes the reported anti-inflammatory activities of several withaphysalins from this study, showcasing their modulation of biological responses in a cellular model.

| Compound | Anti-NF-κB Activity (IC₅₀ in µM) |

| Withaphysalin | 13.39 |

| Compound 2 | 3.01 |

| Compound 5 | 9.60 |

| Compound 6 | 10.32 |

| Compound 9 | 10.59 |

| Compound 10 | 7.15 |

| Compound 11 | 11.23 |

| Compound 20 | 9.87 |

Data sourced from a study on withaphysalins from Physalis minima. nih.gov

These findings in a non-human organism (cell line) model demonstrate the potential of withaphysalins to modulate key biological pathways involved in inflammation. nih.gov

Future Research Trajectories and Broader Academic Implications

Elucidation of Underexplored Molecular Mechanisms of Action

While the broad biological activities of withanolides, such as anti-inflammatory and cytotoxic effects, have been investigated, the specific molecular mechanisms by which withaphysalin N exerts its effects remain an area requiring deeper exploration. Research into the anti-inflammatory properties of other withaphysalins, such as withaphysalin A and 2,3-dihydro-withaphysalin C, has indicated modulation of pathways involving NF-κB, STAT3, and HO-1 in LPS-stimulated macrophages. researchgate.netgenominfo.org However, the precise, underexplored mechanisms initiated by this compound at the molecular level warrant dedicated investigation to fully understand its cellular impact.

Discovery of Novel Biological Targets for this compound

Current research has identified human catechol-O-methyltransferase (COMT) as a potential biological target for this compound, suggesting its possible role as a bioenhancer in L-DOPA therapy for Parkinson's disease based on in silico studies. nih.govgenominfo.orggenominfo.orgnih.gov However, given the diverse activities observed within the withanolide class, the discovery of novel and specific biological targets for this compound beyond COMT is a crucial future research trajectory. Identifying these targets could unveil new therapeutic potentials and provide a more comprehensive understanding of its pharmacological profile.

Development of Innovative Synthetic Strategies for Complex Architectures

The intricate and highly oxygenated structure characteristic of this compound, typical of withanolides, poses significant challenges for chemical synthesis. The development of innovative synthetic strategies is essential to overcome these complexities, enabling more efficient and scalable production of this compound and its analogs. researchgate.net While general approaches to synthesizing complex natural products exist, tailored methodologies addressing the unique features of the this compound scaffold are needed to facilitate further research and potential development.

Advanced Investigations into Biosynthetic Engineering and Pathway Manipulation

This compound has been identified as an intermediate in the biosynthetic pathway of physalins. frontiersin.orgresearchgate.netdtu.dk Advanced investigations into the biosynthetic engineering of the pathways producing this compound are critical. Understanding and manipulating these pathways in their native plant sources, such as Physalis minima and Physalis alkekengi, or through synthetic biology approaches in heterologous hosts, could lead to increased yields and the production of novel derivatives. researchgate.netsci-hub.sesrmist.edu.in Elucidating the enzymes and genetic elements involved in the conversion of precursors to this compound and its subsequent transformation is key to these efforts.

Comprehensive Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to withanolides, including in studies involving the binding affinity of this compound to COMT. nih.govgenominfo.orgnih.gov Future research should focus on developing more comprehensive QSAR models specifically for this compound across a wider range of potential biological activities. This would involve correlating diverse structural descriptors with observed biological responses to predict the activity of new or modified this compound structures, guiding the rational design of more potent and selective analogs. openbioinformaticsjournal.commdpi.compensoft.net

Exploration of Multi-Target Modulatory Profiles

Given that many natural products, including withanolides, often exhibit multi-target activity, exploring the multi-target modulatory profile of this compound is a significant future research avenue. sci-hub.seazolifesciences.com While its interaction with COMT has been noted, investigating its effects on multiple proteins and pathways simultaneously could reveal synergistic or pleiotropic effects relevant to complex diseases. Understanding how this compound interacts with a network of biological targets is crucial for a holistic view of its potential therapeutic applications.

Integration of Omics Data for Systems-Level Understanding of this compound Effects

Integrating data from various omics platforms (genomics, transcriptomics, proteomics, metabolomics) is essential for gaining a systems-level understanding of the biological effects of this compound. mixomics.orgbioscipublisher.comomicscouts.comscilifelab.sepsu.edu While omics approaches are increasingly used in biological research, applying them specifically to study the impact of this compound treatment on cellular systems would provide valuable insights into the cascade of events triggered by its presence. This integrated approach can help identify affected pathways, biomarkers of response, and potential off-target effects, offering a more complete picture than single-omics studies.

Q & A

Q. What are the standard methodologies for isolating withaphysalin N from natural sources?

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography, HPLC, or TLC. Fractionation guided by bioactivity or spectroscopic data is critical. Purity should be confirmed via HPLC-DAD or LC-MS, with detailed protocols for solvent systems and stationary phases to ensure reproducibility .

Q. How is the structural elucidation of this compound validated?

Structural confirmation relies on a combination of NMR (¹H, ¹³C, 2D experiments like COSY, HSQC, HMBC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography if crystals are obtainable. Cross-referencing spectral data with published literature and databases (e.g., SciFinder, PubChem) is essential to avoid misassignment .

Q. What in vitro models are commonly used for preliminary bioactivity screening of this compound?

Common assays include cytotoxicity (e.g., MTT assay on cancer cell lines), anti-inflammatory (e.g., LPS-induced cytokine release in macrophages), and antimicrobial tests (MIC determination). Dose-response curves and positive/negative controls (e.g., doxorubicin for cytotoxicity) must be included to validate results .

Q. How should researchers assess the purity and stability of this compound in experimental settings?

Purity is assessed via HPLC (>95% peak area) and spectroscopic consistency. Stability studies under varying conditions (pH, temperature, light) using accelerated degradation protocols help determine optimal storage (e.g., -20°C in inert solvents like DMSO). Regular re-analysis ensures compound integrity during long-term experiments .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this compound be resolved?

Contradictions often arise from differences in compound purity, assay conditions (e.g., cell line variability, serum concentration), or statistical methods. Researchers should:

Q. What strategies optimize the total synthesis of this compound?